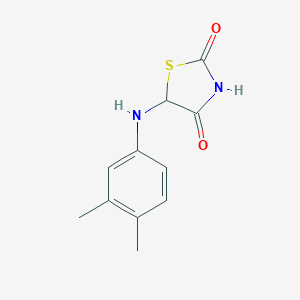
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
DMTD has been extensively studied for its potential applications in scientific research. One of the most notable applications of DMTD is in the field of cancer research. Studies have shown that DMTD exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DMTD has been found to possess anti-inflammatory, anti-oxidant, and anti-diabetic properties, making it a promising candidate for the treatment of a range of diseases.
Mechanism of Action
The mechanism of action of DMTD is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. Additionally, DMTD has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
DMTD has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties, DMTD has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMTD is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. Additionally, DMTD is relatively easy to synthesize and has been well-characterized in the literature. However, one limitation of DMTD is its poor solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on DMTD. One area of interest is in further elucidating the mechanism of action of DMTD, which may help to identify new targets for cancer therapy. Additionally, studies on the pharmacokinetics and pharmacodynamics of DMTD may help to optimize its use in clinical settings. Finally, there is potential for the development of novel DMTD derivatives with improved solubility and bioavailability for use in future research and clinical applications.
In conclusion, DMTD is a promising compound with a range of potential applications in scientific research. Its unique chemical structure and range of biochemical and physiological effects make it a promising candidate for the treatment of a range of diseases, particularly cancer. Further research on DMTD may lead to the development of novel therapies and improved treatment options for a range of diseases.
Synthesis Methods
The synthesis of DMTD involves the reaction of 3,4-dimethylaniline with thiosemicarbazide in the presence of acetic acid. The resulting compound is then oxidized using hydrogen peroxide to yield DMTD. The synthesis method is relatively straightforward and has been well-established in the literature.
properties
Product Name |
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-6-3-4-8(5-7(6)2)12-10-9(14)13-11(15)16-10/h3-5,10,12H,1-2H3,(H,13,14,15) |
InChI Key |
SXXDGVNRRNESAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
